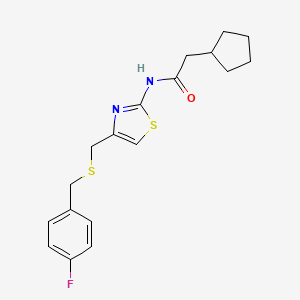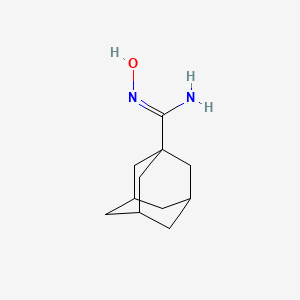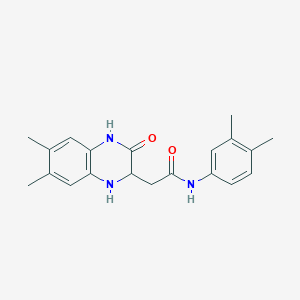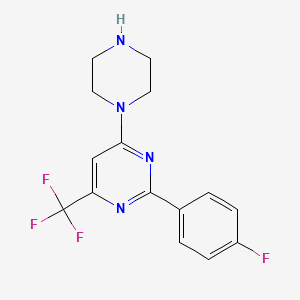
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-phenylmethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-phenylmethanesulfonamide is a member of the arylsulfonamide family, which is known for its diverse biological activities. Arylsulfonamides have been studied extensively due to their potential therapeutic applications, including their role as inhibitors of various enzymes and receptors, as well as their antibacterial and antifungal properties.
Synthesis Analysis
The synthesis of arylsulfonamide derivatives typically involves the conversion of quinoline precursors to the corresponding sulfonamides. For instance, the synthesis of 3-acetyl-2-methyl-4-phenylquinolines, which are structurally related to the compound , starts with the formation of 1-(2-methyl-6-nitro-4-phenylquinolin-3-yl)ethanone. This intermediate is then reduced to form an aminoquinoline, which is subsequently converted to various arylsulfonamides through treatment with different sulfonyl chlorides . Although the exact synthesis of N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-phenylmethanesulfonamide is not detailed in the provided papers, similar synthetic strategies could be employed.
Molecular Structure Analysis
The molecular structure of arylsulfonamides is characterized by the presence of a sulfonamide group attached to an aromatic ring. In the context of enzyme inhibition, the sulfonamide moiety is critical for binding to the active site of enzymes such as phenylethanolamine N-methyltransferase (PNMT). Molecular modeling studies have shown that the sulfonamide nitrogen can form hydrogen bonds with key residues within the enzyme's active site, contributing to the inhibitory potency of these compounds .
Chemical Reactions Analysis
Arylsulfonamides can participate in various chemical reactions due to their functional groups. The sulfonamide nitrogen can act as a hydrogen bond donor or acceptor, which is significant in the interaction with biological targets. For example, in the case of PNMT inhibition, the sulfonamide oxygens, rather than the nitrogen, were found to form favorable interactions with the enzyme, leading to potent inhibition . This suggests that modifications to the sulfonamide group can significantly alter the biological activity of these compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of arylsulfonamides are influenced by their molecular structure. The lipophilicity of these compounds is an important factor, especially when considering their ability to cross biological barriers such as the blood-brain barrier. It has been observed that replacing the sulfonamide nitrogen with a methylene group can increase the lipophilicity of the compounds, although this may result in decreased potency at the target enzyme . The balance between lipophilicity and potency is a key consideration in the design of arylsulfonamide-based drugs.
Wissenschaftliche Forschungsanwendungen
Fluorescent Zinc Sensors
Isoquinoline-based compounds, specifically designed as fluorescent zinc sensors, demonstrate the potential utility of related chemical structures in detecting and quantifying metal ions. These sensors, which include modifications of the isoquinoline and tetrahydroisoquinoline frameworks, exhibit enhanced fluorescence upon binding to zinc ions. This capability is crucial for biological and environmental applications where precise zinc ion detection is necessary. These sensors offer increased zinc/cadmium discrimination and reduced background fluorescence, essential for accurate measurements in complex matrices (Mikata et al., 2008).
Inhibition of Phenylethanolamine N-Methyltransferase
Compounds structurally related to tetrahydroisoquinolines have shown potent and selective inhibition of phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in the biosynthesis of epinephrine. These inhibitors, including various sulfonamides and their isosteric sulfones, are instrumental in understanding the enzyme's structure-activity relationship and potential therapeutic applications in conditions influenced by catecholamine levels (Grunewald et al., 2006).
Synthesis and Pharmacological Activities
The synthesis of new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives highlights the chemical versatility and potential pharmacological significance of isoquinoline derivatives. These compounds are characterized by their complex structures and potential for diverse biological activities, paving the way for future pharmacological studies (Zaki et al., 2017).
Eigenschaften
IUPAC Name |
N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-16(2)12-13-23-20-10-9-19(14-18(20)8-11-21(23)24)22-27(25,26)15-17-6-4-3-5-7-17/h3-7,9-10,14,16,22H,8,11-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMQAIDACFUAPNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-phenylmethanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-fluorobenzyl)-N-(4-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2518547.png)
![5-[3-(3-Chloro-4-ethoxyphenyl)pyrazolidin-4-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2518548.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide](/img/structure/B2518550.png)
![3-([1,2,4]Triazolo[4,3-a]quinoxalin-1-yl)propanoic acid](/img/structure/B2518551.png)

![3-(ethylsulfonyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2518553.png)
![7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-8-[(2Z)-2-(1-phenylethylidene)hydrazinyl]purine-2,6-dione](/img/no-structure.png)

![5-ethyl-2-phenyl-7-(4-(pyridin-2-ylmethyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2518559.png)

![N-(1,3-benzodioxol-5-yl)-2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2518565.png)

![3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)pyrazine-2-carbonitrile](/img/structure/B2518568.png)